3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a fluorine atom at the 3-position and a 4-methylpiperazinomethyl group at the 4’ position of the benzophenone structure. This compound is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies. It is also used in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-3-(4-methylpiperazinomethyl) benzophenone: Similar structure with a fluorine atom at the 4’ position instead of the 3-position.
3-Chloro-4’- (4-methylpiperazinomethyl) benzophenone: Contains a chlorine atom at the 3-position instead of a fluorine atom.
Uniqueness
3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both a fluorine atom and a 4-methylpiperazinomethyl group, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the piperazine moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZTMSVRDPHPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642972 |
Source
|
Record name | (3-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-65-8 |
Source
|
Record name | Methanone, (3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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